molecular formula C20H20O2 B14229832 2,3-Dibenzylhex-2-en-4-yne-1,6-diol CAS No. 760202-56-0

2,3-Dibenzylhex-2-en-4-yne-1,6-diol

Cat. No.: B14229832
CAS No.: 760202-56-0
M. Wt: 292.4 g/mol
InChI Key: HAOFMIBRLXNCDQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol can be achieved through various synthetic routes. One common method involves the reaction of benzyl bromide with hex-2-en-4-yne-1,6-diol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,3-Dibenzylhex-2-en-4-yne-1,6-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide, leading to the formation of new derivatives.

    Addition: The triple bond in the compound can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols.

Scientific Research Applications

2,3-Dibenzylhex-2-en-4-yne-1,6-diol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, polymers, and materials with unique characteristics.

Mechanism of Action

The mechanism of action of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic rings and triple bond may also participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2,3-Dibenzylhex-2-en-4-yne-1,6-diol can be compared with other similar compounds, such as:

    Hex-2-yne-1,6-diol: This compound has a similar backbone but lacks the benzyl groups.

    2,3-Dibenzylhexane-1,6-diol: This compound has a saturated backbone, which affects its chemical properties and reactivity. It may undergo different types of reactions compared to the unsaturated analog.

    2,3-Dibenzylhex-2-en-4-yne:

The uniqueness of this compound lies in its combination of aromatic rings, hydroxyl groups, and a triple bond, which confer distinct chemical and biological properties.

Properties

CAS No.

760202-56-0

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2,3-dibenzylhex-2-en-4-yne-1,6-diol

InChI

InChI=1S/C20H20O2/c21-13-7-12-19(14-17-8-3-1-4-9-17)20(16-22)15-18-10-5-2-6-11-18/h1-6,8-11,21-22H,13-16H2

InChI Key

HAOFMIBRLXNCDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=C(CC2=CC=CC=C2)C#CCO)CO

Origin of Product

United States

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